molecular formula C6H9FN2 B8298723 2-Fluoromethyl-2-amino-3-pentenenitrile

2-Fluoromethyl-2-amino-3-pentenenitrile

Cat. No. B8298723
M. Wt: 128.15 g/mol
InChI Key: OYFLWBBZCSCSAM-UHFFFAOYSA-N
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Patent
US04439619

Procedure details

Under an atmosphere of nitrogen, propenylmagnesium bromide is prepared from magnesium turnings (9.8 g, 400 mmoles), freshly distilled 1-bromo-1-propene (24.2 g, 200 mmoles) and 200 mL of dry tetrahydrofuran. After removing the Grignard solution from the excess of magnesium and cooling to -40° C., fluoroacetonitrile (11.8 g, 200 mmoles) in tetrahydrofuran (70 mL) is added during 15 mins. The reaction mixture is then poured into a solution of sodium cyanide (40 g) and ammonium chloride (59 g) in water (400 mL) and kept 1 hour at room temperature. After saturation with sodium chloride, the tetrahydrofuran layer is separated and evaporated under reduced pressure. The residue is dissolved in diethyl ether, washed with water, dried with sodium sulfate and evaporated to give crude 2-fluoromethyl-2-amino-3-pentenenitrile (1:1 cis/trans mixture, 21.5 g, 84%) as a dark coloured oil which is used for the next step without further purification.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
59 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg:1].[Br:2][CH:3]=[CH:4][CH3:5].[F:6][CH2:7][C:8]#[N:9].[C-:10]#[N:11].[Na+].[Cl-].[NH4+].O1C[CH2:18][CH2:17][CH2:16]1>O>[CH:16]([Mg:1][Br:2])=[CH:17][CH3:18].[F:6][CH2:7][C:8]([NH2:9])([CH:3]=[CH:4][CH3:5])[C:10]#[N:11] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
[Mg]
Name
Quantity
24.2 g
Type
reactant
Smiles
BrC=CC
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
11.8 g
Type
reactant
Smiles
FCC#N
Name
Quantity
70 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
59 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the Grignard solution from the excess of magnesium
CUSTOM
Type
CUSTOM
Details
After saturation with sodium chloride, the tetrahydrofuran layer is separated
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in diethyl ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=CC)[Mg]Br
Name
Type
product
Smiles
FCC(C#N)(C=CC)N
Measurements
Type Value Analysis
AMOUNT: MASS 21.5 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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